molecular formula C7H15B B3242023 1-Bromo-2,3,3-trimethylbutane CAS No. 1498334-29-4

1-Bromo-2,3,3-trimethylbutane

Cat. No. B3242023
CAS RN: 1498334-29-4
M. Wt: 179.1 g/mol
InChI Key: LCNHHVTUCGOHRJ-UHFFFAOYSA-N
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Description

1-Bromo-2,3,3-trimethylbutane is an organic compound with the molecular formula C7H15Br . It has a molecular weight of 179.098 Da and a monoisotopic mass of 178.035706 Da .


Molecular Structure Analysis

The InChI code for 1-Bromo-2,3,3-trimethylbutane is 1S/C7H15Br/c1-6(2,3)7(4,5)8/h1-5H3 . This indicates that the molecule consists of a seven-carbon chain with three methyl groups attached to the second carbon atom and a bromine atom attached to the first carbon atom.


Physical And Chemical Properties Analysis

1-Bromo-2,3,3-trimethylbutane has a molecular weight of 179.098 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I searched.

Scientific Research Applications

Kinetic Studies and Reactivity

  • Oxidation and Decomposition Reactions : The oxidation of trimethylbutane derivatives has been explored, highlighting the kinetics of H and OH attack and the formation of propene and isobutene as major products. This research provides insights into the reaction mechanisms and rate constants at high temperatures, revealing the complexity of tertiary C—H bond attacks in alkanes (Baldwin et al., 1981).

  • Solvolysis of Tertiary Bromoalkanes : Studies on the solvolysis of various bromoalkanes, including 2-bromo-2,3,3-trimethylbutane, have been conducted to understand the mechanisms and rate of reactions in different solvents. This research indicates significant nucleophilic solvent participation and highlights the reactivity trends due to the relief of B-strain in less nucleophilic environments (Liu et al., 2009).

  • Regioselectivity in Cyclization : The impact of non-bonded interactions on the regioselectivity of cyclization reactions involving hex-5-enyl radicals derived from 1-bromo-2,2,5-trimethylhex-5-ene has been examined. This research contributes to understanding the kinetic parameters and the influence of substituents on cyclization pathways (Beckwith & Lawrence, 1979).

Physical and Chemical Properties

  • Physical Properties and Crystal Structure : The physical properties and crystal structure of 2-Bromo-2, 3, 3-trimethylbutane have been investigated, revealing its plastic crystal nature and phase transition behaviors. This foundational research enhances understanding of the molecular structure and behavior of similar compounds under different conditions (Koide et al., 1960).

  • Vibrational Analysis : The vibrational analysis of trimethylalkanes, including studies on their liquid and solid-state infrared spectra, provides critical insights into their conformations and molecular interactions. This research aids in the characterization of structural and dynamic aspects of such molecules (Crowder & Gross, 1983).

Fuel Reactivity and Anti-Knock Properties

  • Anti-Knock Additive : The potential of 2,2,3-trimethylbutane (triptane) as a gasoline octane booster has been evaluated through kinetic modeling and combustion studies. This compound, with its high research octane number (RON), presents a promising route for enhancing fuel performance and utilizing biomass derivatives (Atef et al., 2019).

properties

IUPAC Name

1-bromo-2,3,3-trimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNHHVTUCGOHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1498334-29-4
Record name 1-bromo-2,3,3-trimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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